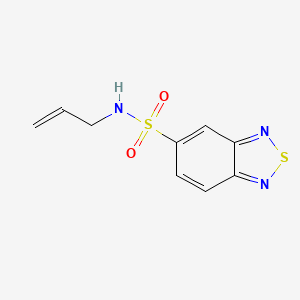
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been found to have various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. The compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral activity against certain viruses. In addition, the compound has been shown to have anticancer activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. In addition, the compound has been found to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, there are also some limitations associated with the use of this compound. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another potential direction is the study of the compound's mechanism of action in more detail, in order to gain a better understanding of its biological activity. Additionally, the compound could be studied further for its potential use as a therapeutic agent for the treatment of various diseases. Finally, the compound could be studied for its potential use in the development of new drugs and other compounds with similar properties.
Méthodes De Synthèse
The synthesis of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is the reaction of 2-aminobenzenesulfonamide with allyl bromide and potassium carbonate in dimethylformamide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide has been extensively studied in scientific research due to its unique properties. The compound has been found to have various applications in the fields of chemistry, biology, and medicine. In chemistry, the compound has been used as a building block for the synthesis of other compounds. In biology, the compound has been studied for its antimicrobial, antiviral, and anticancer properties. In medicine, the compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-5-10-16(13,14)7-3-4-8-9(6-7)12-15-11-8/h2-4,6,10H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASVYBHXVMLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)
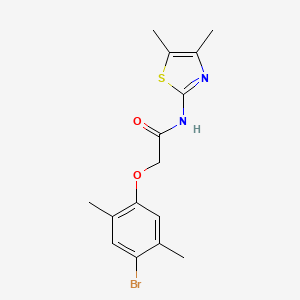
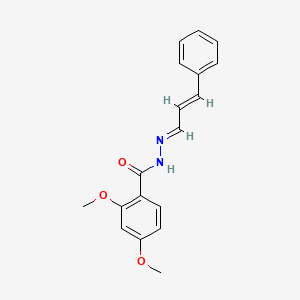

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
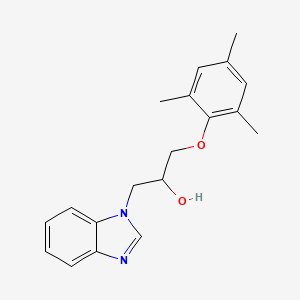
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
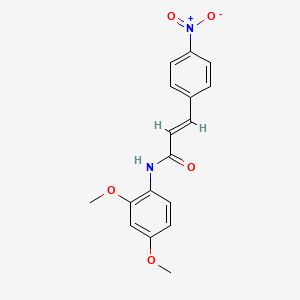
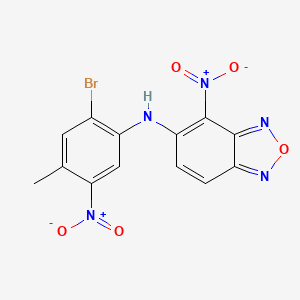
![N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)
